Preuroporphyrinogen(8-)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Preuroporphyrinogen is a member of bilanes. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a preuroporphyrinogen(8-).

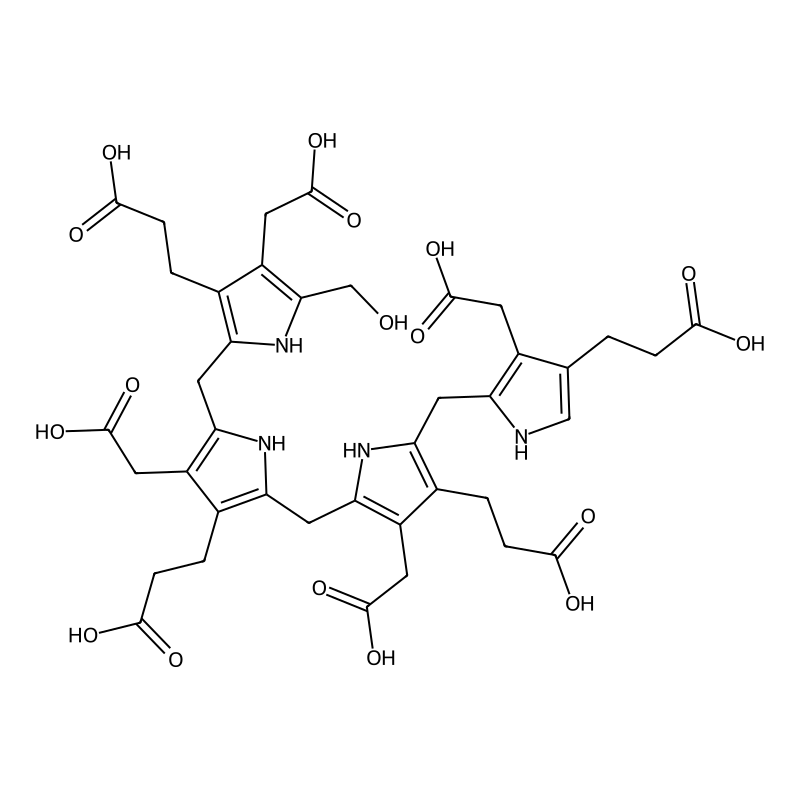

Preuroporphyrinogen(8-) is a linear tetrapyrrole compound, which serves as an essential precursor in the biosynthesis of various porphyrins, including heme and chlorophyll. It is formed through the condensation of four molecules of porphobilinogen, a reaction catalyzed by the enzyme porphobilinogen deaminase. The structure of preuroporphyrinogen(8-) features a hydroxymethylbilane core, characterized by a series of interconnected pyrrole rings that play a crucial role in the subsequent cyclization to form uroporphyrinogen III, a key intermediate in porphyrin metabolism .

The primary chemical reaction involving preuroporphyrinogen(8-) is its conversion to uroporphyrinogen III. This conversion involves several steps:

- Condensation Reaction: Four molecules of porphobilinogen undergo condensation to form preuroporphyrinogen(8-).

- Cyclization: The enzyme uroporphyrinogen III synthase catalyzes the cyclization of preuroporphyrinogen(8-) into uroporphyrinogen III. This process includes:

Preuroporphyrinogen(8-) is biologically significant as it is involved in the biosynthetic pathways leading to vital biomolecules such as heme and chlorophyll. Heme plays a critical role in oxygen transport and electron transfer in living organisms, while chlorophyll is essential for photosynthesis in plants. The proper functioning of these pathways is crucial for cellular respiration and energy production .

The synthesis of preuroporphyrinogen(8-) primarily occurs through enzymatic pathways:

- Porphobilinogen Condensation: The enzyme porphobilinogen deaminase catalyzes the condensation of four porphobilinogen molecules.

- Enzymatic Pathway: This process is part of the larger heme biosynthesis pathway, where various enzymes facilitate the conversion from simpler precursors to complex tetrapyrroles .

- Medical Research: Understanding its role in porphyrin metabolism can aid in diagnosing and treating porphyrias, disorders caused by enzyme deficiencies in heme synthesis.

- Biotechnology: Its derivatives are used in developing biosensors and other biotechnological applications due to their ability to bind metal ions .

Research has focused on the interactions between preuroporphyrinogen(8-) and various enzymes involved in its conversion to uroporphyrinogen III. Studies have shown that mutations in enzymes like uroporphyrinogen III synthase can significantly affect the efficiency of this conversion, leading to metabolic disorders. Furthermore, interaction studies using nuclear magnetic resonance spectroscopy have provided insights into the dynamics and mechanisms of these enzymatic reactions .

Several compounds share structural or functional similarities with preuroporphyrinogen(8-). These include:

- Porphobilinogen: A direct precursor that condenses to form preuroporphyrinogen(8-).

- Uroporphyrinogen I: An isomer formed when cyclization occurs without proper enzyme activity; it differs from uroporphyrinogen III by the arrangement of side chains.

- Uroporphyrinogen III: The cyclic product derived from preuroporphyrinogen(8-), crucial for further biosynthetic pathways.

Comparison TableCompound Structure Type Role in Biosynthesis Unique Features Preuroporphyrinogen(8-) Linear Tetrapyrrole Precursor to uroporphyrins Directly formed from porphobilinogen Porphobilinogen Linear Tetrapyrrole Precursor to preuroporphyrinogen(8-) First product in heme synthesis Uroporphyrinogen I Cyclic Tetrapyrrole Pathological variant Symmetrical arrangement leading to metabolic disorders Uroporphyrinogen III Cyclic Tetrapyrrole Key intermediate in heme synthesis Asymmetric arrangement facilitating further reactions

| Compound | Structure Type | Role in Biosynthesis | Unique Features |

|---|---|---|---|

| Preuroporphyrinogen(8-) | Linear Tetrapyrrole | Precursor to uroporphyrins | Directly formed from porphobilinogen |

| Porphobilinogen | Linear Tetrapyrrole | Precursor to preuroporphyrinogen(8-) | First product in heme synthesis |

| Uroporphyrinogen I | Cyclic Tetrapyrrole | Pathological variant | Symmetrical arrangement leading to metabolic disorders |

| Uroporphyrinogen III | Cyclic Tetrapyrrole | Key intermediate in heme synthesis | Asymmetric arrangement facilitating further reactions |

Preuroporphyrinogen(8-) stands out due to its linear structure and role as a precursor, while other compounds exhibit either earlier or later stages in the porphyrin biosynthetic pathway .

Preuroporphyrinogen(8-), also known as hydroxymethylbilane, serves as a critical intermediate in the biosynthetic pathways leading to the formation of heme and chlorophyll, two essential tetrapyrrole compounds in living organisms [1] [2]. This linear tetrapyrrole compound represents a pivotal junction in the metabolic pathway where the synthesis of these vital biomolecules diverges [5].

In the heme biosynthesis pathway, preuroporphyrinogen(8-) is formed through the condensation of four molecules of porphobilinogen, a reaction catalyzed by the enzyme porphobilinogen deaminase, also known as hydroxymethylbilane synthase [6] [7]. Following its formation, preuroporphyrinogen(8-) undergoes cyclization to form uroporphyrinogen III through the action of uroporphyrinogen III synthase [5] [22]. This enzymatic conversion is crucial, as it prevents the spontaneous cyclization of preuroporphyrinogen(8-) to uroporphyrinogen I, which would lead to non-physiological porphyrins [21] [23].

The biosynthetic pathway continues with uroporphyrinogen III being converted to coproporphyrinogen III by uroporphyrinogen decarboxylase, followed by the formation of protoporphyrinogen IX and subsequently protoporphyrin IX [5] [13]. The final step in heme biosynthesis involves the insertion of iron into protoporphyrin IX by ferrochelatase, yielding heme [23] [5].

In parallel, chlorophyll biosynthesis shares the same pathway up to protoporphyrin IX, at which point magnesium chelatase catalyzes the insertion of magnesium instead of iron, directing the pathway toward chlorophyll formation [8] [27]. This shared biosynthetic route underscores the evolutionary conservation of tetrapyrrole metabolism across different kingdoms of life [5] [8].

Table 1: Role of Preuroporphyrinogen(8-) in Biosynthesis Pathways

| Pathway | Precursor | Enzyme | Product | Next Step | End Product |

|---|---|---|---|---|---|

| Heme Biosynthesis | Porphobilinogen | Porphobilinogen Deaminase/Hydroxymethylbilane Synthase | Preuroporphyrinogen (Hydroxymethylbilane) | Conversion to Uroporphyrinogen III by Uroporphyrinogen III Synthase | Heme |

| Chlorophyll Biosynthesis | Porphobilinogen | Porphobilinogen Deaminase/Hydroxymethylbilane Synthase | Preuroporphyrinogen (Hydroxymethylbilane) | Conversion to Uroporphyrinogen III by Uroporphyrinogen III Synthase | Chlorophyll |

The central position of preuroporphyrinogen(8-) in these pathways highlights its biological significance, as it represents the last linear tetrapyrrole intermediate before the formation of cyclic tetrapyrroles that ultimately lead to heme and chlorophyll [22] [24]. Defects in the enzymes involved in preuroporphyrinogen(8-) metabolism can result in various porphyrias, underscoring the critical nature of this metabolic junction [17] [23].

Porphobilinogen Deaminase (HMBS): Enzymatic Mechanism

The formation of preuroporphyrinogen(8-) is catalyzed by porphobilinogen deaminase, an enzyme that plays a crucial role in tetrapyrrole biosynthesis [6] [10]. This enzyme, encoded by the HMBS gene in humans, facilitates the head-to-tail condensation of four porphobilinogen molecules to form the linear tetrapyrrole preuroporphyrinogen(8-) [17] [6].

The catalytic mechanism of porphobilinogen deaminase involves a series of complex steps that have been elucidated through extensive biochemical and structural studies [7] [10]. The enzyme contains a unique dipyrromethane cofactor that is covalently linked to a conserved cysteine residue (Cysteine 241 in the Bacillus megaterium enzyme) [18] [25]. This cofactor serves as a primer for the sequential addition of porphobilinogen molecules [18] [22].

The enzymatic reaction proceeds through four distinct steps for each porphobilinogen addition cycle [7] [10]:

- Protonation of porphobilinogen: Arginine 26 acts as a proton donor to the substrate porphobilinogen [7] [10].

- Deamination of porphobilinogen: The protonated porphobilinogen undergoes deamination, releasing ammonia and forming a carbocation intermediate [7] [10].

- Electrophilic addition: The carbocation intermediate undergoes electrophilic addition to the terminal pyrrole ring of the enzyme-bound dipyrromethane cofactor or the growing chain [7] [18].

- Deprotonation: Aspartate 99 facilitates the deprotonation of the carbon atom at the α-position, stabilizing the extended chain [7] [10].

Table 2: HMBS Enzymatic Mechanism Steps

| Step | Process | Key Residues | Substrate/Intermediate | Product |

|---|---|---|---|---|

| Step 1 | Protonation of PBG | Arginine 26 (R26) | PBG | Protonated PBG |

| Step 2 | Deamination of PBG | Arginine 26 (R26) | Protonated PBG | Deaminated PBG (Carbocation) |

| Step 3 | Electrophilic Addition | Aspartate 99 (D99) | Deaminated PBG | Extended Dipyrromethane Chain |

| Step 4 | Deprotonation | Aspartate 99 (D99) and Arginine 26 (R26) | Extended Dipyrromethane Chain | Stabilized Extended Chain |

Structural studies have revealed that the enzyme undergoes conformational changes during the catalytic cycle to accommodate the growing tetrapyrrole chain [12] [18]. The active site contains several positively charged arginine residues that interact with the negatively charged carboxylate groups of porphobilinogen and the growing chain, providing proper orientation for the reaction [18] [22].

Quantum mechanical calculations have identified the deamination of porphobilinogen as the rate-limiting step in the catalytic mechanism [7] [10]. The enzyme's structure features a cleft between domains 1 and 2 where the dipyrromethane cofactor is held, with the active site positioned to facilitate the sequential addition of porphobilinogen molecules [18] [25].

Reaction Dynamics: Stepwise Polymerization of PBG

The formation of preuroporphyrinogen(8-) through the polymerization of porphobilinogen represents a remarkable example of stepwise enzymatic polymerization in biological systems [6] [11]. This process involves the sequential addition of four porphobilinogen molecules to the dipyrromethane cofactor, resulting in the formation of stable enzyme-substrate complexes at each stage [18] [22].

The polymerization reaction begins with the enzyme-cofactor complex (E), to which the first porphobilinogen molecule is added to form the ES complex [10] [18]. This is followed by the sequential addition of three more porphobilinogen molecules, forming the ES₂, ES₃, and ES₄ complexes, respectively [10] [12]. Each addition follows the same four-step mechanism described earlier: protonation, deamination, electrophilic addition, and deprotonation [7] [10].

A distinctive feature of this polymerization process is that all intermediate complexes (ES, ES₂, ES₃, and ES₄) are stable and can be isolated, allowing for detailed characterization of the reaction pathway [10] [12]. The ES₄ complex represents a hexapyrrole structure, consisting of the dipyrromethane cofactor linked to the four porphobilinogen-derived pyrrole units [18] [22].

Table 3: Reaction Dynamics of PBG Polymerization

| Intermediate Complex | Description | Stability | Structural Changes |

|---|---|---|---|

| ES | Enzyme with one PBG unit attached to cofactor | Stable | Initial extension of dipyrromethane cofactor |

| ES₂ | Enzyme with two PBG units attached to cofactor | Stable | Further extension of growing chain |

| ES₃ | Enzyme with three PBG units attached to cofactor | Stable | Further extension of growing chain |

| ES₄ | Enzyme with four PBG units attached to cofactor (hexapyrrole) | Stable until product release | Complete tetrapyrrole chain formation |

The final step in the reaction involves the cleavage of the bond between the dipyrromethane cofactor and the first porphobilinogen unit, releasing the linear tetrapyrrole preuroporphyrinogen(8-) and regenerating the enzyme-cofactor complex [18] [22]. This cleavage is a critical step that completes the catalytic cycle and allows the enzyme to initiate another round of polymerization [10] [18].

Studies using Fourier transform ion cyclotron resonance mass spectrometry have provided direct evidence for the existence of these enzyme-substrate complexes, confirming the stepwise nature of the polymerization process [10] [12]. Mutations in the enzyme can disrupt this orderly process, as seen in the R173W mutant associated with acute intermittent porphyria, which can only form the ES₂ complex, indicating an inhibition in the formation of ES₃ [10] [12].

The polymerization of porphobilinogen to form preuroporphyrinogen(8-) exemplifies a highly controlled enzymatic process that ensures the precise assembly of the tetrapyrrole backbone essential for heme and chlorophyll biosynthesis [6] [22].

Cofactor Interactions: Dipyrromethane Primer Role

The dipyrromethane cofactor plays a pivotal role in the catalytic mechanism of porphobilinogen deaminase, serving as a primer for the polymerization of porphobilinogen molecules to form preuroporphyrinogen(8-) [18] [25]. This unique cofactor consists of two pyrrole rings linked by a methylene bridge and is covalently attached to the enzyme via a thioether bond to a conserved cysteine residue (Cysteine 241 in the Bacillus megaterium enzyme) [18] [25].

The chemical structure of the dipyrromethane cofactor is critical for its function [18] [25]. Each pyrrole ring in the cofactor contains carboxylate side groups that interact with positively charged residues in the enzyme's active site, particularly arginine residues [18] [22]. These electrostatic interactions help position the cofactor correctly within the active site cleft between domains 1 and 2 of the enzyme [18] [25].

Table 5: Dipyrromethane Cofactor Properties and Interactions

| Aspect | Description |

|---|---|

| Chemical Structure | Two pyrrole rings linked by a methylene bridge, covalently attached to enzyme via thioether bond to cysteine residue |

| Formation | Generated from two molecules of porphobilinogen or by cleavage of preuroporphyrinogen |

| Location | Located in the active site cleft between domains 1 and 2 of PBGD/HMBS |

| Function in Catalysis | Acts as a primer/anchor for the growing tetrapyrrole chain during polymerization |

| Oxidation States | Exists in multiple forms: dipyrromethane (active), dipyrromethene (pink), dipyrromethanone (yellow), dipyrromethenone (inactive) |

The dipyrromethane cofactor can exist in different oxidation states, which significantly impact the enzyme's catalytic activity [18] [25]. The fully reduced dipyrromethane form is essential for catalytic activity, while oxidized forms such as dipyrromethene, dipyrromethanone, and dipyrromethenone render the enzyme inactive [18] [25]. Freshly purified porphobilinogen deaminase from Bacillus megaterium exhibits a pink color, attributed to the partially oxidized dipyrromethene form of the cofactor, which gradually converts to the yellow dipyrromethanone form over time [18] [25].

During catalysis, the free α-position of the dipyrromethane cofactor serves as the attachment point for the growing tetrapyrrole chain [18] [22]. As each porphobilinogen molecule is added, the chain extends from this position, with the cofactor providing the necessary scaffold for the orderly assembly of the tetrapyrrole structure [18] [22].

The interaction between the dipyrromethane cofactor and the enzyme is further stabilized by an invariant aspartic acid residue (Aspartate 82 in the Bacillus megaterium enzyme) located at the base of the active site cleft [18] [25]. This residue plays a crucial role in the catalytic mechanism, particularly in the protonation and deprotonation steps of the reaction [7] [18].

The essential nature of the dipyrromethane cofactor is underscored by the fact that mutations affecting its binding or stability can lead to enzyme dysfunction and associated pathologies, such as acute intermittent porphyria [10] [17]. The cofactor's unique structure and properties make it an intriguing example of a non-standard cofactor in enzymatic catalysis [18] [25].

Regulation of Biosynthetic Flux

The biosynthesis of preuroporphyrinogen(8-) and its subsequent conversion to heme or chlorophyll is subject to sophisticated regulatory mechanisms that ensure appropriate flux through the tetrapyrrole biosynthetic pathway [13] [15]. These regulatory mechanisms operate at multiple levels, including transcriptional control, enzyme activity modulation, and feedback inhibition [13] [26].

The regulation of biosynthetic flux begins at the level of 5-aminolevulinic acid (ALA) synthesis, which is considered the primary rate-limiting step in the pathway [13] [23]. In animals and fungi, ALA synthase is subject to feedback inhibition by heme, while in plants and most bacteria, the enzymes of the C5 pathway (glutamyl-tRNA reductase and glutamate-1-semialdehyde-2,1-aminomutase) are regulated by various factors [5] [13].

Table 4: Regulation Factors of Preuroporphyrinogen Biosynthesis

| Regulatory Factor | Effect on Biosynthesis | Mechanism | Significance |

|---|---|---|---|

| Oxygen Levels | Modulates enzyme activity in some organisms | Oxygen-dependent regulation in some bacteria | Adaptation to environmental conditions |

| Heme Feedback | Inhibits earlier steps in pathway (ALA synthase) | Negative feedback on earlier enzymes | Prevents toxic accumulation of intermediates |

| Transcriptional Control | Controls expression of PBGD/HMBS gene | Transcription factors binding to promoter regions | Tissue-specific expression patterns |

| Enzyme Stability | Affects enzyme availability | Proteasome-mediated degradation | Controls enzyme pool size |

| Cofactor Oxidation State | Determines catalytic activity | Oxidation of dipyrromethane to inactive forms | Limits catalytic activity over time |

Porphobilinogen deaminase, the enzyme responsible for preuroporphyrinogen(8-) formation, is subject to regulation at both transcriptional and post-translational levels [13] [19]. In Saccharomyces cerevisiae, the expression of the HMBS gene (HEM3) is activated by the Hap4p/CBC complex and repressed on fermentable carbon sources [13] [26]. In human cells, the cellular pool of porphobilinogen deaminase is controlled by proteasome activity, providing a mechanism for regulating enzyme availability [13] [19].

Oxygen levels play a significant role in regulating tetrapyrrole biosynthesis, particularly in organisms that can grow under both aerobic and anaerobic conditions [13] [26]. In Rhodobacter capsulatus, oxygen does not transcriptionally regulate porphobilinogen synthase but affects the intracellular levels of porphobilinogen through other mechanisms [26] [15]. Studies have shown that less than 20% of labeled aminolevulinic acid is incorporated into bacteriochlorophyll, suggesting that the majority is diverted from the common tetrapyrrole pathway [26] [15].

Table 7: Regulation of Biosynthetic Flux in Tetrapyrrole Pathway

| Regulatory Point | Key Enzymes | Regulation Mechanism | Significance in Flux Control |

|---|---|---|---|

| ALA Synthesis | ALA Synthase (animals/fungi) or Glutamyl-tRNA Reductase (plants/bacteria) | Feedback inhibition by heme; transcriptional control | Primary rate-limiting step in pathway |

| PBG Formation | ALA Dehydratase/Porphobilinogen Synthase | Enzyme stability and activity modulation | Secondary control point in some organisms |

| Preuroporphyrinogen Formation | Porphobilinogen Deaminase/HMBS | Enzyme availability; cofactor oxidation state | Tertiary control point; affects intermediate accumulation |

| Uroporphyrinogen III Formation | Uroporphyrinogen III Synthase | Enzyme activity determines pathway efficiency | Determines ratio of type I vs type III porphyrins |

| Branch Point to Heme/Chlorophyll | Ferrochelatase (heme) or Mg-chelatase (chlorophyll) | Metal ion availability; environmental factors | Determines end product distribution |

The oxidation state of the dipyrromethane cofactor represents another level of regulation for porphobilinogen deaminase activity [18] [25]. The gradual oxidation of the cofactor from the active dipyrromethane form to inactive forms such as dipyrromethenone limits the enzyme's catalytic activity over time, potentially serving as a mechanism to control flux through the pathway [18] [25].

In plants, tetrapyrrole biosynthesis is tightly controlled due to the photodynamic risk associated with accumulating tetrapyrrole intermediates and the need to adjust synthesis in response to varying demands during photoperiodic growth [27] [8]. Environmental stimuli, stress factors, and plastid-derived signaling all contribute to the complex regulation of the pathway [27] [8].